molecular formula C6H13NO2 B3060743 N-(4-Hydroxybutyl)acetamide CAS No. 75694-83-6

N-(4-Hydroxybutyl)acetamide

Cat. No. B3060743
CAS RN: 75694-83-6
M. Wt: 131.17 g/mol
InChI Key: OLKOIWQNCSVBCU-UHFFFAOYSA-N
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Description

N-(4-Hydroxybutyl)acetamide, also known as HBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HBA is a small molecule that can be easily synthesized and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Drug Intermediates

N-(4-Hydroxybutyl)acetamide and its derivatives have significant applications in the synthesis of various compounds. For example, N-(2-Hydroxyphenyl)acetamide is an intermediate for the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation is a crucial step in drug development (Magadum & Yadav, 2018). Similarly, N-(3-Amino-4-methoxyphenyl)acetamide is an important intermediate in the production of azo disperse dyes, showcasing the role of such compounds in industrial applications (Zhang, 2008).

Advanced Oxidation Chemistry

Advanced oxidation processes involving compounds like N-(4-Hydroxyphenyl)acetamide reveal insights into environmental degradation pathways. Studies on the UV/H2O2-induced hydroxylation and degradation of paracetamol, a derivative of N-(4-Hydroxyphenyl)acetamide, illustrate the breakdown products and pathways in water bodies, providing crucial information for environmental chemistry (Vogna et al., 2002).

Analytical Techniques and Impurity Determination

N-(4-Hydroxyphenyl)acetamide is used in analytical methods for the quantification of acetaminophen, demonstrating its role in pharmaceutical analysis. Techniques like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilize this compound for accurate measurement of drugs in various biological matrices, indicating its importance in pharmacokinetics and drug monitoring (Taylor et al., 2013).

Electrosynthesis and Green Chemistry

The electrochemical synthesis of N-(4-Hydroxyphenyl)acetamide derivatives offers a green and sustainable method for chemical production. This approach aligns with the principles of green chemistry, demonstrating the compound's utility in developing environmentally friendly synthetic routes (Nematollahi et al., 2014).

properties

IUPAC Name

N-(4-hydroxybutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(9)7-4-2-3-5-8/h8H,2-5H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKOIWQNCSVBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577605
Record name N-(4-Hydroxybutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxybutyl)acetamide

CAS RN

75694-83-6
Record name N-(4-Hydroxybutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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